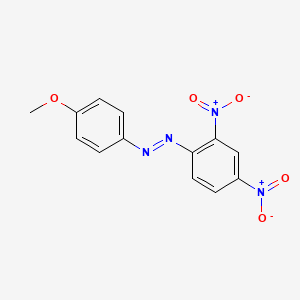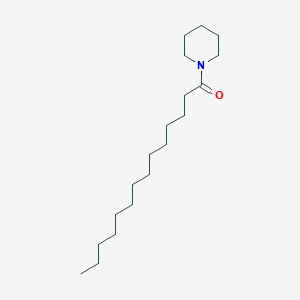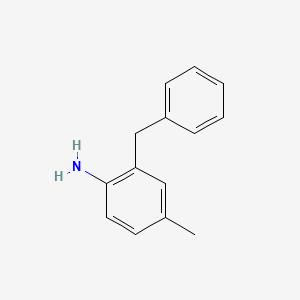
2-Benzyl-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methylaniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrotoluene.
Reduction: The nitro group in 4-nitrotoluene is reduced to an amine group using a reducing agent such as iron and hydrochloric acid, resulting in 4-methylaniline.
Benzylation: 4-methylaniline is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 2-Benzyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced to the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
2-Benzyl-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Benzyl-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity.
相似化合物的比较
4-Methylaniline: Similar structure but lacks the benzyl group.
Benzylamine: Similar structure but lacks the methyl group on the benzene ring.
N-Methylaniline: Similar structure but has a methyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-4-methylaniline is unique due to the presence of both the benzyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides distinct properties compared to its similar compounds.
属性
CAS 编号 |
42901-05-3 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC 名称 |
2-benzyl-4-methylaniline |
InChI |
InChI=1S/C14H15N/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |
InChI 键 |
RUGWHXDOMAJKOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




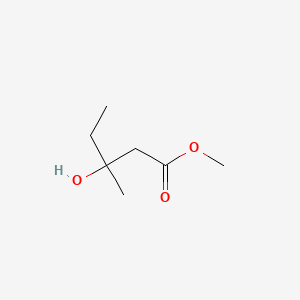
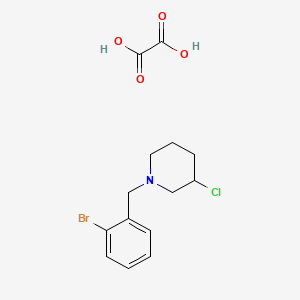

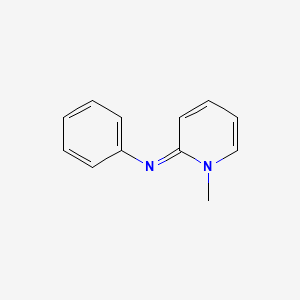
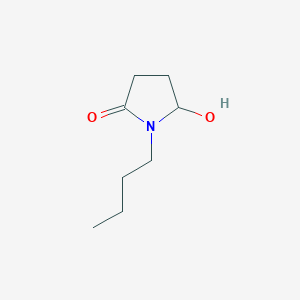
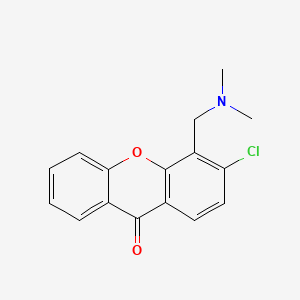
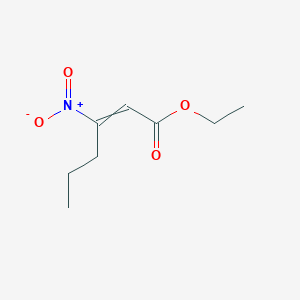
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)

